molecular formula C10H17NO3 B090862 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol CAS No. 17946-08-6

1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol

Cat. No. B090862
CAS RN: 17946-08-6
M. Wt: 199.25 g/mol
InChI Key: SMBXJZFFUCGIIS-UHFFFAOYSA-N
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Description

The compound 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some aspects of the compound . The first paper discusses the crystal and molecular structure of a furan derivative with a propenone structure . The second paper examines the conformational analyses of propanol derivatives with an amino group and a phenoxyethyl moiety . These studies can provide a general understanding of the behavior of furan and propanol derivatives, which may be extrapolated to the compound of interest.

Synthesis Analysis

Neither of the provided papers directly addresses the synthesis of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol. However, based on the structures of the compounds studied in the papers, it can be inferred that the synthesis of such a compound would likely involve the introduction of a dimethylamino group to a suitable furan-containing precursor, followed by the attachment of the propan-2-ol moiety with an ether linkage .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol has been analyzed using X-ray diffraction analysis in both papers. The first paper describes a furan derivative with a trans-geometry of the C=C double bond and a s-trans arrangement of the carbonyl and furane oxygen atoms . The second paper discusses the crystal structures of propanol derivatives, highlighting the importance of hydrogen bonding in the crystal packing and the presence of different conformations in the amine fragments . These findings suggest that the molecular structure of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol would also be characterized by specific geometric arrangements and potentially significant hydrogen bonding.

Chemical Reactions Analysis

The chemical reactions involving the compounds similar to 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol are not detailed in the provided papers. However, the presence of functional groups such as the furan ring, ether linkage, and dimethylamino group in the compound of interest suggests that it could participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol are not explicitly discussed in the provided papers. Nonetheless, the papers do provide data on related compounds, such as crystallographic information and hydrogen bonding patterns, which can be used to infer some properties of the compound . For instance, the presence of the dimethylamino group could influence the compound's basicity, while the furan ring might affect its aromaticity and reactivity .

Scientific Research Applications

Electropolymerization and Synthesis

One study focuses on the synthesis and electropolymerization of silicon naphthalocyanines (SiNcs) that are structurally related, incorporating dimethylamino and phenoxy propoxy groups similar to the molecule of interest. These compounds showed non-aggregation in various solvents and underwent electropolymerization, indicating potential applications in creating polymer coatings or materials with specific electronic properties (Bıyıklıoğlu & Alp, 2017).

Organic Synthesis and Chemical Reactions

Another research avenue involves the treatment of related molecules with mesyl chloride and phenols, generating a range of compounds through regiospecific opening of azetidinium ion intermediates. This method showcases the molecule’s utility in synthesizing diverse organic compounds with potential pharmaceutical applications (O’Brien, Phillips, & Towers, 2002).

Generation of Structurally Diverse Libraries

The use of ketonic Mannich bases for alkylation and ring closure reactions to create a structurally diverse library of compounds is another significant research direction. Such methodologies highlight the compound's role in generating new chemicals with possible applications ranging from material science to drug discovery (Roman, 2013).

Hetero-Diels-Alder Reactions

Research on the hetero-Diels-Alder reactions of related dienes with electrophilic olefins leading to the synthesis of 2H-thiopyran derivatives indicates potential for the molecule in synthetic organic chemistry, particularly in creating complex cyclic structures with applications in pharmaceuticals and agrochemicals (Bogdanowicz-Szwed & Budzowski, 2002).

Viscosity and Solubility Studies

Studies on the viscosities of CO2-loaded aqueous solutions of related compounds and the solubility of similar molecules in various solvents provide insights into their physical and chemical properties, which can be crucial for applications in chemical engineering and formulation science (Fu, Zhang, & Fu, 2019).

properties

IUPAC Name

1-(dimethylamino)-3-(furan-2-ylmethoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-11(2)6-9(12)7-13-8-10-4-3-5-14-10/h3-5,9,12H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBXJZFFUCGIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COCC1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379570
Record name 1-(dimethylamino)-3-(2-furylmethoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol

CAS RN

17946-08-6
Record name 1-(dimethylamino)-3-(2-furylmethoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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